Cas no 25515-72-4 (N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine)

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine is a modified cysteine derivative characterized by its acetylated amino and thiol groups. This compound is primarily utilized in biochemical and pharmaceutical research due to its role as a stable metabolite or intermediate in metabolic pathways, particularly in studies involving cysteine derivatives or thiol-containing compounds. Its acetylated structure enhances stability, reducing susceptibility to oxidation and degradation, which is advantageous for analytical applications. The presence of both acetyl and thiol functionalities allows for selective reactivity, making it useful in conjugation chemistry or as a reference standard in mass spectrometry and chromatography. Its well-defined structure ensures reproducibility in experimental settings.
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine structure
25515-72-4 structure
Product name:N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine
CAS No:25515-72-4
MF:C9H16N2O4S
MW:248.29934
CID:825409
PubChem ID:29970632

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine Chemical and Physical Properties

Names and Identifiers

    • N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine
    • (2R)-2-acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid
    • L-3-[(2-Acetamidoethyl)thio]-N-acetylalanine
    • DTXSID70652419
    • S-(2-Acetamidoethyl)-N-acetyl-L-cysteine
    • J-016031
    • (R)-2-Acetamido-3-((2-acetamidoethyl)thio)propanoic acid
    • (2R)-2-ACETAMIDO-3-[(2-ACETAMIDOETHYL)SULFANYL]PROPANOIC ACID
    • 25515-72-4
    • DB-327021
    • Inchi: InChI=1S/C9H16N2O4S/c1-6(12)10-3-4-16-5-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1
    • InChI Key: OVFGKWDBDOHQND-QMMMGPOBSA-N
    • SMILES: CC(=O)NCCSCC(C(=O)O)NC(=O)C

Computed Properties

  • Exact Mass: 248.08300
  • Monoisotopic Mass: 248.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • PSA: 120.80000
  • LogP: 0.22680

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-212093-2.5 mg
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine,
25515-72-4
2.5 mg
¥2,256.00 2023-07-10
TRC
A168040-25mg
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine
25515-72-4
25mg
$ 1206.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-212093-2.5mg
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine,
25515-72-4
2.5mg
¥2256.00 2023-09-05
TRC
A168040-2.5mg
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine
25515-72-4
2.5mg
$ 155.00 2023-04-19

Additional information on N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine

Comprehensive Analysis of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine (CAS No. 25515-72-4): Properties, Applications, and Research Insights

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine (CAS No. 25515-72-4) is a specialized cysteine derivative with significant relevance in biochemical and pharmaceutical research. This compound, often abbreviated as NAAEC, features a unique molecular structure combining acetylated cysteine and acetylaminoethyl groups, making it a valuable intermediate in peptide synthesis and metabolic studies. Its CAS registry number 25515-72-4 ensures precise identification in global chemical databases, catering to researchers focused on sulfur-containing amino acids and their derivatives.

Recent trends highlight growing interest in NAAEC due to its potential role in antioxidant pathways and cellular detoxification. Studies suggest its structural similarity to glutathione precursors may contribute to redox balance, aligning with current searches for "natural redox modulators" and "cysteine-based supplements." The compound's acetylated side chains enhance stability, addressing frequent queries about "bioavailable cysteine derivatives" in nutraceutical forums. Analytical techniques like HPLC and mass spectrometry are commonly employed to characterize its purity, reflecting laboratory professionals' search patterns for "amino acid analysis methods."

In pharmaceutical applications, N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine serves as a building block for peptide-based drug development, particularly in designing targeted drug delivery systems. Its thioether linkage (S-CH2 bond) attracts attention in medicinal chemistry circles searching for "stable cysteine conjugates." Patent literature reveals its utility in creating prodrug formulations, coinciding with rising Google Scholar queries about "amino acid prodrug strategies." The compound's chiral purity (L-configuration) meets stringent requirements for biopharmaceutical manufacturing, a hot topic in FDA compliance discussions.

From a synthetic chemistry perspective, CAS 25515-72-4 exemplifies advanced amino acid protection strategies. The dual acetyl groups protect both the amine and thiol functionalities, answering common questions about "orthogonal protecting groups for cysteine." This property makes it valuable for solid-phase peptide synthesis (SPPS), a technique dominating search volumes in peptide engineering communities. Researchers comparing N-acetyl vs. N-Boc protection frequently encounter this compound in methodological papers, enhancing its academic visibility.

Environmental and biochemical studies utilize NAAEC as a reference standard for cysteine adduct analysis, particularly in investigating xenobiotic metabolism. Its detection in LC-MS/MS workflows addresses laboratory searches for "cysteine metabolite standards." The compound's polar nature and water solubility (pH-dependent) make it suitable for biomarker research, aligning with trending topics like "precision medicine biomarkers." Recent PubMed-indexed studies explore its potential as a chelating agent for heavy metal detoxification, responding to ecological health concerns.

Quality control protocols for 25515-72-4 emphasize spectroscopic characterization (FTIR, NMR) and chiral HPLC validation, reflecting industry demands for "amino acid QC guidelines." Storage recommendations (-20°C under nitrogen) address common stability questions in research forums. The compound's molecular weight (248.29 g/mol) and logP value (-1.2) frequently appear in computational chemistry searches for "peptide property prediction," demonstrating interdisciplinary relevance.

Emerging applications include NAAEC's incorporation into cosmeceutical formulations as a potential skin-identical ingredient, capitalizing on searches for "sulfur-containing actives in dermatology." Its keratin-binding affinity sparks interest in hair care research, with patent filings noting synergistic effects with vitamin B derivatives. These developments position N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine at the intersection of cosmetic science and green chemistry trends.

In conclusion, CAS No. 25515-72-4 represents a multifaceted compound bridging pharmaceutical innovation, analytical biochemistry, and applied material science. Its evolving applications respond to contemporary scientific inquiries while maintaining fundamental importance in amino acid chemistry. Ongoing research continues to uncover novel utilities for this structurally versatile cysteine derivative, ensuring its persistent relevance across scientific disciplines.

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